molecular formula C12H13ClN4O2S B6503930 2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide CAS No. 1396782-50-5

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide

Cat. No.: B6503930
CAS No.: 1396782-50-5
M. Wt: 312.78 g/mol
InChI Key: SDLRMKJQADFJIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C12H13ClN4O2S and its molecular weight is 312.78 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.0447745 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The pyrimidine moiety in the compound could potentially interact with biological targets through hydrogen bonding, given the presence of nitrogen atoms in the pyrimidine ring . The sulfonamide group is known to form strong hydrogen bonds with its biological targets, contributing to the compound’s potential bioactivity .

Biochemical Pathways

It’s worth noting that compounds containing a pyrimidine moiety have been associated with a wide range of biological activities, including antimicrobial, antifungal, antiparasitic, and anticancer effects . The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in maintaining acid-base balance in the body .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, formulation, route of administration, and the patient’s physiological condition .

Result of Action

Given the known activities of compounds containing pyrimidine and sulfonamide groups, it’s plausible that this compound could exhibit a range of biological effects, potentially including antimicrobial, antifungal, antiparasitic, and anticancer activities .

Properties

IUPAC Name

2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2S/c1-17(2)12-14-7-9(8-15-12)16-20(18,19)11-6-4-3-5-10(11)13/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLRMKJQADFJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.